Pimasertib
Overview
Description
Pimasertib operates by targeting the MAPK signaling pathway, which plays a crucial role in cell division and survival. Its inhibition has shown promising results in hindering cancer cell proliferation and inducing apoptosis in tumor cells. Given its mechanism of action, pimasertib has been explored as a therapeutic option for tumors with dysregulated MAPK pathway activity, including those with mutations in components upstream of MEK, such as KRAS and BRAF.
Synthesis Analysis
The synthesis of pimasertib involves complex organic reactions, aimed at producing a molecule capable of selectively inhibiting MEK1/2. While specific details of its synthesis are proprietary, the process likely involves multi-step organic synthesis techniques, focusing on achieving high purity and yield. The synthesis must ensure the molecule's structural integrity, especially its kinase inhibition domain, to maintain its biological efficacy.
Molecular Structure Analysis
Pimasertib is characterized by a specific molecular structure that allows it to bind with high affinity to MEK1/2, inhibiting its activity. The molecule is designed to fit into the ATP-binding pocket of MEK1/2, preventing the phosphorylation of downstream targets in the MAPK pathway. The precise interaction between pimasertib and MEK1/2 is crucial for its inhibitory effect, and alterations in its molecular structure could significantly impact its therapeutic potential.
Chemical Reactions and Properties
Pimasertib undergoes various chemical reactions and transformations in the body, leading to the formation of metabolites. A study has identified a novel phosphoethanolamine conjugate on the propanediol moiety of pimasertib, a metabolite not previously described for pharmaceutical agents. This finding suggests that pimasertib's metabolism involves unique pathways that may influence its pharmacokinetic and pharmacodynamic profiles (Scheible et al., 2017).
Scientific Research Applications
Metabolism in Solid Tumors : Pimasertib shows potential in treating solid tumors. A study found that it undergoes biotransformation, resulting in different metabolites, indicating its complex interaction within the human body (Scheible et al., 2017).
Effectiveness in Metastatic Melanoma : Pimasertib has demonstrated effectiveness in treating metastatic melanoma, particularly in tumors with BRAF and NRAS mutations. This suggests its potential as a targeted therapy for specific cancer types (Lebbé et al., 2020).
Combination with FOLFIRI for Colorectal Cancer : Combining Pimasertib with FOLFIRI has been investigated as a treatment for KRAS mutated metastatic colorectal cancer. However, dose escalation was limited by toxicity, suggesting the need for careful management of dosing (Macarulla et al., 2012).
Comparative Studies with Dacarbazine : A study comparing Pimasertib with dacarbazine in unresectable NRAS-mutated cutaneous melanoma found improved progression-free survival with Pimasertib. However, it also showed a higher frequency of serious adverse events (Lebbé et al., 2020).
Synergy with PI3K-delta and BTK Inhibitors in Lymphoma Models : Pimasertib has shown synergistic effects with PI3K-delta and BTK inhibitors in lymphoma models, indicating its potential use in combination therapies for treating lymphomas (Gaudio et al., 2015).
Pharmacokinetics and Bioavailability : A study on the pharmacokinetics of Pimasertib revealed its high absolute bioavailability and unique metabolic pathway in cancer patients. This information is crucial for optimizing its clinical use (von Richter et al., 2016).
Application in Pancreatic Cancer : Pimasertib combined with gemcitabine has been tested in metastatic pancreatic cancer. However, the results did not indicate significant treatment benefits over placebo (Van Cutsem et al., 2018).
Safety and Efficacy in Combination Therapies : Another study highlights the need to identify the optimal dose and dosing regimen of Pimasertib, especially when combined with other approved therapies, due to occurrences of toxicity (Srinivas, 2018).
properties
IUPAC Name |
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAUNHCRHHYNE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FIN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152870 | |
Record name | AS 703026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pimasertib | |
CAS RN |
1204531-26-9, 1236699-92-5 | |
Record name | AS 703026 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14904 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AS 703026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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